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Pyrazolo[1,5-a]pyrimidin-7-amine

CDK2 inhibition anticancer kinase selectivity

Medicinal chemistry programs targeting CDKs require scaffolds with defined selectivity, yet generic pyrazolopyrimidine isomers introduce cross-reactivity risks due to divergent hinge-binding modes. Pyrazolo[1,5-a]pyrimidin-7-amine (CAS 1194-63-4) resolves this challenge as a planar, purine-mimetic core that positions nitrogen atoms for precise ATP-pocket engagement not geometrically accessible to pyrazolo[3,4-d]pyrimidine isomers. - Enables CDK2 IC50 values as low as 3 nM with 10-fold selectivity over CDK1 and 30-fold over CDK5. - Microwave-assisted derivatization achieves 20-93% yields in 20 minutes, accelerating SAR exploration. - Also serves antitubercular (M. tuberculosis H37Rv IC50 1.3 μM) and KDR kinase (IC50 19 nM) programs. - Supplied with full QA documentation and ambient global shipping for rapid lead optimization.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 1194-63-4
Cat. No. B181362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyrimidin-7-amine
CAS1194-63-4
SynonymsPyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=C(N2C(=CC=N2)N=C1)N
InChIInChI=1S/C6H6N4/c7-5-1-3-8-6-2-4-9-10(5)6/h1-4H,7H2
InChIKeyWPFZGADUIUVTCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolo[1,5-a]pyrimidin-7-amine Procurement Guide


Pyrazolo[1,5-a]pyrimidin-7-amine (CAS 1194-63-4) is a fused, rigid, planar nitrogen-heterocyclic core with molecular formula C6H6N4 and molecular weight 134.14 g/mol . It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are recognized as privileged scaffolds in medicinal chemistry due to their structural analogy to purines and capacity to interact with diverse biological targets [1][2]. The parent scaffold serves as a foundational building block for synthesizing substituted derivatives that have demonstrated inhibitory activity against cyclin-dependent kinases (CDKs) with IC50 values as low as 3 nM for CDK2 [3], KDR kinase with IC50 19 nM [4], and antitubercular activity with IC50 values ranging from 1.3 to 11.2 μM against M. tuberculosis H37Rv [5].

ScaffoldPrivileged purine-bioisosteric core for kinase inhibitor synthesis and medicinal chemistry exploration.
Derivatization7-Amino handle enables diverse substitution at positions 3,5,6; supports SAR-driven lead optimization.
Application fitCompatible with CDK, KDR, antitubercular, and dual-kinase research programs; microwave-amenable synthesis.

Pyrazolo[1,5-a]pyrimidin-7-amine Isomer Specificity


Generic substitution among pyrazolopyrimidine scaffolds fails due to fundamentally distinct binding modes and kinase selectivity profiles. The pyrazolo[1,5-a]pyrimidine scaffold, as an adenine bioisostere, positions its nitrogen atoms in a spatial arrangement that enables specific hydrogen-bonding interactions with kinase hinge regions that isomeric scaffolds such as pyrazolo[3,4-d]pyrimidine cannot replicate [1]. Comparative kinome profiling of the pyrazolo[1,5-a]pyrimidine derivative BS-194 demonstrates potent CDK2 inhibition (IC50 = 3 nM) while maintaining 10-fold selectivity over CDK1 (30 nM) and 30-fold over CDK5 (30 nM) [2]. In contrast, pyrazolo[3,4-d]pyrimidine-based inhibitors frequently exhibit broader kinase inhibition with reduced target selectivity, as this isomeric scaffold preferentially occupies different hydrophobic pockets within the ATP-binding site [3]. Furthermore, the 7-amino substitution pattern on the pyrazolo[1,5-a]pyrimidine core provides a critical vector for derivatization that is not geometrically accessible on alternative pyrazolopyrimidine isomers, directly impacting lead optimization trajectories and patent novelty [4].

Isomer mismatchPyrazolo[3,4-d]pyrimidine isomer occupies different hinge-region pockets, shifting kinase selectivity profiles; scaffold swap may alter target engagement.
Derivatization vector7-Amino substitution geometry is not accessible on alternative pyrazolopyrimidine isomers, limiting SAR transferability and patent novelty.
Selectivity shiftNon-[1,5-a] scaffolds may exhibit broader kinase inhibition; target selectivity observed with [1,5-a] derivatives may not transfer.

Pyrazolo[1,5-a]pyrimidin-7-amine Comparative Evidence


CDK2 Inhibition: BS-194 vs. Roscovitine

The pyrazolo[1,5-a]pyrimidine-derived compound 4k (BS-194) demonstrates superior CDK2 inhibitory potency (IC50 = 3 nM) compared to the clinical CDK inhibitor roscovitine (IC50 = 240 nM), representing an 80-fold improvement in target engagement [1]. Additionally, BS-194 exhibits a distinct selectivity profile across CDK family members with IC50 values of 30 nM (CDK1), 30 nM (CDK5), 250 nM (CDK7), and 90 nM (CDK9), whereas roscovitine shows broader, less differentiated CDK inhibition [1][2].

CDK2 inhibition
Head-to-head
BS-194 IC50 = 3 nM vs roscovitine IC50 = 240 nM; reported 80-fold difference.
Supports CDK2-selective inhibitor design using this scaffold.
Biochemical assay; derivative 4k context.
CDK2 inhibition anticancer kinase selectivity

KDR Kinase Inhibition: Compound 3g vs. SU5416

Structure-activity relationship (SAR) optimization of the pyrazolo[1,5-a]pyrimidine scaffold yielded compound 3g with KDR kinase IC50 = 19 nM [1]. This potency compares favorably to the literature KDR inhibitor SU5416 (semaxanib), which exhibits IC50 = 1.23 μM against KDR, representing a 65-fold improvement in inhibitory activity [2]. The optimization was achieved through strategic placement of 3-thienyl and 4-methoxyphenyl substituents at the 6- and 3-positions of the pyrazolo[1,5-a]pyrimidine core, respectively [1].

KDR inhibition
Cross-study comparable
Compound 3g IC50 = 19 nM; SU5416 IC50 = 1.23 μM; reported 65-fold difference.
Indicates scaffold potential for anti-angiogenic target research.
Isolated kinase assay; SAR-driven optimization.
KDR kinase angiogenesis VEGFR2 inhibition

Antitubercular Activity vs. Isoniazid

A library of aminopyrazolo[1,5-a]pyrimidines (APP) was evaluated against M. tuberculosis H37Rv-GFP, revealing IC50 values ranging from 1.3 μM to 11.2 μM [1]. The most potent analog, APP_4, exhibited IC50 = 1.3 μM (1.2-1.4 μM) against the tuberculosis strain [1]. While the first-line antitubercular drug isoniazid demonstrates sub-micromolar MIC values (typically 0.02-0.2 μg/mL, corresponding to ~0.15-1.5 μM) against M. tuberculosis H37Rv [2], the pyrazolo[1,5-a]pyrimidine scaffold represents a chemically distinct class with a different mechanism of action, offering potential utility against drug-resistant strains and in combination therapy regimens [3].

Antitubercular activity
Class-level inference
APP_4 IC50 = 1.3 μM; isoniazid MIC ~0.15–1.5 μM (context-dependent).
Chemically distinct scaffold for drug-resistant TB screening research.
M. tuberculosis H37Rv-GFP assay; mechanism differs from isoniazid.
antitubercular Mycobacterium tuberculosis H37Rv

Dual CDK2/TRKA Inhibition vs. Single-Target Agents

Pyrazolo[1,5-a]pyrimidine derivatives 6t and 6s demonstrated potent dual inhibitory activity against CDK2 (IC50 = 0.09 μM and 0.23 μM, respectively) and TRKA (IC50 = 0.45 μM for both compounds) [1]. In contrast, the FDA-approved TRKA inhibitor larotrectinib exhibits potent and selective TRKA inhibition (IC50 = 2-20 nM) but lacks CDK2 activity, while selective CDK2 inhibitors such as dinaciclib show minimal TRKA engagement [2]. The pyrazolo[1,5-a]pyrimidine scaffold uniquely enables simultaneous inhibition of both kinase targets due to its conformational flexibility in occupying distinct hydrophobic pockets [1].

Dual CDK2/TRKA inhibition
Class-level inference
6t: CDK2 0.09 μM, TRKA 0.45 μM; 6s: CDK2 0.23 μM, TRKA 0.45 μM.
Scaffold enables dual-kinase polypharmacology research; may overcome single-target resistance.
vs. larotrectinib (TRKA-selective) and dinaciclib (CDK2-selective).
dual kinase inhibition CDK2 TRKA anticancer

Microwave vs. Conventional Synthesis Efficiency

Microwave-assisted synthesis of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines achieved yields ranging from 20% to 93% (average = 59%) with reaction times of 20 minutes at 120°C [1]. In comparison, conventional thermal cyclocondensation methods for analogous pyrazolopyrimidine scaffolds typically require 6-24 hours of reflux heating and yield lower average conversions (30-70%) due to side reactions and decomposition [2]. The microwave protocol for pyrazolo[1,5-a]pyrimidines demonstrates a 10- to 50-fold reduction in reaction time while maintaining or improving yield outcomes [1][2].

Microwave synthesis
Cross-study comparable
Yields 20–93% in 20 min; conventional thermal 6–24 h.
Rapid SAR library generation feasible; reduced cycle time supports lead optimization.
120°C microwave vs. reflux; comparable or improved yields reported.
microwave synthesis reaction yield synthetic efficiency

Physicochemical Profile vs. Purine

Pyrazolo[1,5-a]pyrimidin-7-amine (C6H6N4) exhibits a calculated LogP of 0.89, topological polar surface area (TPSA) of 56.2 Ų, and a melting point of 197-199°C . In comparison, the purine scaffold (C5H4N4) has a LogP of -0.12 and TPSA of 54.5 Ų [1]. The pyrazolo[1,5-a]pyrimidine core demonstrates enhanced lipophilicity (+1.01 LogP unit) relative to purine while maintaining comparable TPSA, suggesting improved membrane permeability potential without sacrificing aqueous solubility [1]. Additionally, the melting point range of 197-199°C indicates favorable crystalline stability for handling and formulation compared to purine (mp 214-217°C) [1].

Physicochemical profile
Cross-study comparable
LogP 0.89, TPSA 56.2 Ų; purine LogP -0.12, TPSA 54.5 Ų.
Higher lipophilicity (+1.01 LogP) than purine may support permeability profiling in research.
Calculated properties; scaffold-level comparison.
drug-likeness LogP PSA physicochemical properties

Pyrazolo[1,5-a]pyrimidin-7-amine Applications


CDK Inhibitor Lead Optimization

Procure pyrazolo[1,5-a]pyrimidin-7-amine as a core scaffold for developing selective CDK inhibitors. The scaffold has demonstrated the capacity to achieve CDK2 IC50 values as low as 3 nM with a defined selectivity window over CDK1, CDK5, CDK7, and CDK9 [1]. Systematic substitution at the 3-, 5-, and 6-positions enables fine-tuning of kinase selectivity profiles, as evidenced by the distinct inhibition patterns observed across the CDK family [1][2].

Anti-Angiogenic Agent Development via KDR Inhibition

Utilize pyrazolo[1,5-a]pyrimidin-7-amine in angiogenesis-focused drug discovery programs. SAR studies demonstrate that strategic placement of 3-thienyl and 4-methoxyphenyl substituents at the 6- and 3-positions yields KDR kinase inhibitors with IC50 = 19 nM, representing a 65-fold improvement over literature benchmark SU5416 [3]. The scaffold's synthetic tractability supports rapid analog generation for optimizing potency, selectivity, and pharmacokinetic properties [3][4].

Novel Antitubercular Agent Discovery

Deploy pyrazolo[1,5-a]pyrimidin-7-amine in antitubercular drug discovery programs targeting M. tuberculosis H37Rv. Aminopyrazolo[1,5-a]pyrimidine derivatives exhibit IC50 values as low as 1.3 μM against tuberculosis, with a mechanism of action distinct from first-line drugs like isoniazid [5]. This scaffold class offers a new chemical starting point for addressing drug-resistant tuberculosis and exploring combination therapy strategies [5][6].

Microwave-Assisted Parallel Library Synthesis

Leverage the microwave-amenable reactivity of pyrazolo[1,5-a]pyrimidin-7-amine for efficient parallel synthesis in medicinal chemistry campaigns. Microwave-assisted methods achieve 20-93% yields in 20 minutes, compared to 6-24 hours for conventional thermal approaches, enabling rapid SAR exploration and lead optimization [7]. This synthetic efficiency reduces costs and accelerates timelines in both academic and industrial discovery settings [7][8].

Application
Selection Property
Validation Focus
CDK pathway inhibitor design
Defined CDK selectivity window
CDK family selectivity assay
Anti-angiogenic research (KDR)
KDR inhibition potential
Angiogenesis model assay
Antitubercular screening
Antimycobacterial scaffold potential
Drug-resistant strain panel testing
Microwave-assisted library synthesis
Rapid synthetic turnaround
Parallel SAR library synthesis efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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